molecular formula C9H12F2O3 B13188652 Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

Cat. No.: B13188652
M. Wt: 206.19 g/mol
InChI Key: CWWSIMBGINQUIC-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12F2O3 and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a formyl group, and a carboxylate ester group attached to a cyclohexane ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate typically involves the fluorination of a cyclohexane derivative followed by formylation and esterification reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is unique due to the presence of both fluorine atoms and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12F2O3
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 1389313-53-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biomolecules:

  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or activator, influencing enzyme kinetics through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  • Gene Expression Modulation : Research indicates that this compound can alter gene expression by interacting with transcription factors. This modulation can lead to changes in protein synthesis and cellular functions, impacting overall cellular metabolism.

The compound exhibits several significant biochemical properties:

  • Cell Signaling Pathways : It influences key signaling molecules within cells, potentially altering responses to external stimuli. This effect can have implications for various physiological processes and disease states.
  • Stability and Degradation : Studies have shown that the stability of this compound under specific conditions affects its long-term biological activity. Degradation over time can lead to changes in its efficacy and safety profile.

Antiviral Activity

One notable study investigated the antiviral potential of this compound against various viral pathogens. The results indicated that the compound exhibited significant inhibitory effects on viral replication in vitro. The mechanism was linked to its ability to interfere with viral entry and replication processes.

Cancer Research

In cancer biology, this compound has been examined for its effects on tumor cell lines. It was found to induce apoptosis in specific cancer cells by modulating signaling pathways associated with cell survival and proliferation. This suggests potential therapeutic applications in oncology.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityObservationsReferences
Enzyme InteractionInhibits/enhances enzyme activity
Gene ExpressionAlters expression levels of specific genes
Cell SignalingModulates key signaling pathways
Antiviral ActivitySignificant inhibition of viral replication
Anticancer PropertiesInduces apoptosis in cancer cell lines

Properties

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4,4-difluoro-1-formylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H12F2O3/c1-14-7(13)8(6-12)2-4-9(10,11)5-3-8/h6H,2-5H2,1H3

InChI Key

CWWSIMBGINQUIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)(F)F)C=O

Origin of Product

United States

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